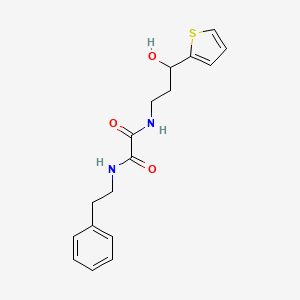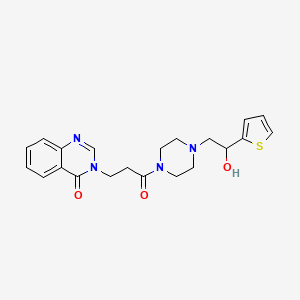
3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as antibacterial agents and antihypertensive agents, indicating a possible pharmacological interest in this class of molecules .
Synthesis Analysis
The synthesis of related quinazoline derivatives typically involves multi-step reactions, starting with the formation of the quinazoline ring followed by the introduction of various substituents. For instance, the synthesis of piperazinyl quinolones involves attaching a N-[2-(thiophen-3-yl)ethyl] group to the piperazine ring at the 7-position of the quinolone ring . Similarly, piperidine derivatives with a quinazoline ring system are prepared through a series of reactions, including esterification and treatment with chloroacetyl chloride . The synthesis of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters is another example, involving stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of a piperazine or piperidine moiety is a common feature in these molecules, which is often linked to the quinazoline core through an alkyl chain . The specific compound would likely have a similar structure, with a hydroxyethyl group and a thiophenyl group attached to the piperazine ring, which is then linked to the quinazoline core.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, was studied under stress conditions, revealing that it is stable to UV radiation, elevated temperatures, and oxidants but is unstable to hydrolysis in alkaline conditions . This suggests that the compound of interest may also have similar stability profiles and reactivity, particularly towards hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely. However, they generally exhibit good solubility in polar organic solvents and may show varying degrees of stability under different environmental conditions . The antibacterial and antihypertensive activities of these compounds suggest they have specific interactions with biological targets, which are influenced by their molecular structure and physicochemical properties . The pharmacokinetic profiles of such compounds, including their oral bioavailability, are also of interest, as seen in the study of 4-piperazin-1-yl-quinazoline based aryl and benzyl thioureas .
Applications De Recherche Scientifique
Insecticidal Efficacy
Research has explored the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, indicating potential applications in pest control. The structural features of these compounds were determined through spectral analysis, highlighting the compound's relevance in developing new insecticidal agents (El-Shahawi et al., 2016).
Corrosion Inhibition
Studies have also investigated the compound's derivatives as effective corrosion inhibitors for mild steel in HCl, suggesting its application in protecting industrial materials from corrosion. The research includes weight loss tests, electrochemical techniques, and surface analytical techniques to evaluate the compound's effectiveness (Chen et al., 2021).
Antimicrobial Studies
Several studies have been conducted on the synthesis of amide derivatives of quinolone and their antimicrobial studies, showcasing the compound's potential in combating various bacterial and fungal infections. This application is critical in the development of new antimicrobial agents (Patel et al., 2007).
Propriétés
IUPAC Name |
3-[3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-18(19-6-3-13-29-19)14-23-9-11-24(12-10-23)20(27)7-8-25-15-22-17-5-2-1-4-16(17)21(25)28/h1-6,13,15,18,26H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STACNRGRCNLTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)
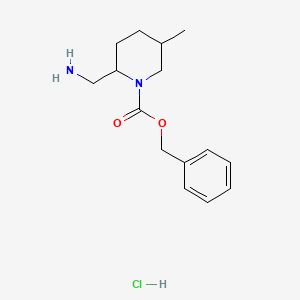
![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)
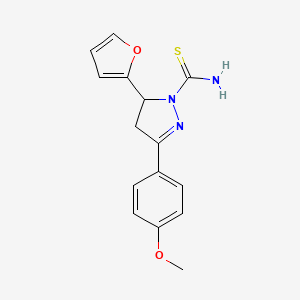
![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)
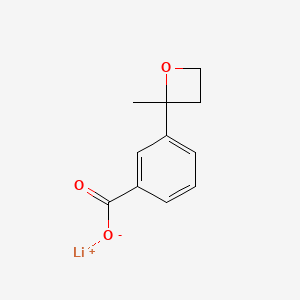
![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)


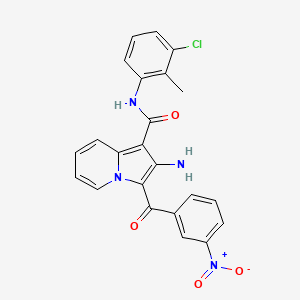
![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)
